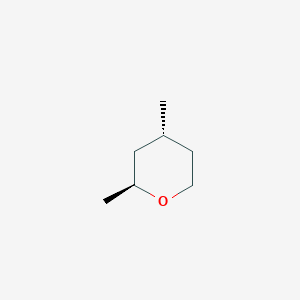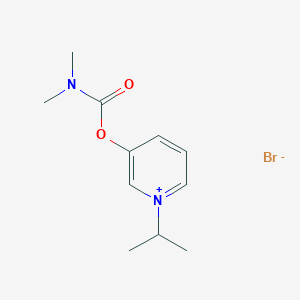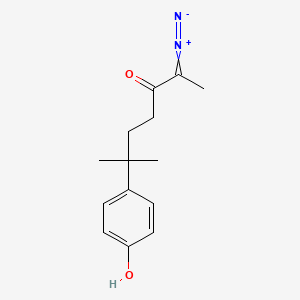![molecular formula C23H30Cl2 B14480570 1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] CAS No. 65276-26-8](/img/structure/B14480570.png)
1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a methylene bridge Each benzene ring is substituted with a tert-butyl group and a chloromethyl group
准备方法
The synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] typically involves the reaction of 4-tert-butylbenzyl chloride with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with formaldehyde to form the methylene bridge between the two benzene rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl groups, forming the corresponding hydrocarbons.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins or nucleic acids, through chemical reactions.
Industry: It is used in the production of polymers and other materials, where its chemical properties can impart desirable characteristics such as stability and resistance to degradation.
作用机制
The mechanism by which 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms in the chloromethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions can vary, but they generally involve the formation and breaking of covalent bonds.
相似化合物的比较
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] can be compared with other similar compounds, such as:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar structure but with hydroxyl groups instead of chloromethyl groups.
4-tert-Butylbenzyl chloride: This compound is a precursor in the synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] and has similar reactivity due to the presence of the chloromethyl group.
属性
CAS 编号 |
65276-26-8 |
|---|---|
分子式 |
C23H30Cl2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
4-tert-butyl-1-[[4-tert-butyl-2-(chloromethyl)phenyl]methyl]-2-(chloromethyl)benzene |
InChI |
InChI=1S/C23H30Cl2/c1-22(2,3)20-9-7-16(18(12-20)14-24)11-17-8-10-21(23(4,5)6)13-19(17)15-25/h7-10,12-13H,11,14-15H2,1-6H3 |
InChI 键 |
PFTOYNGOJPJVIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





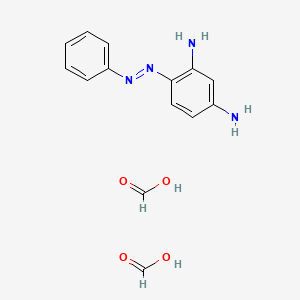
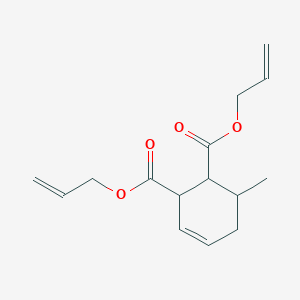
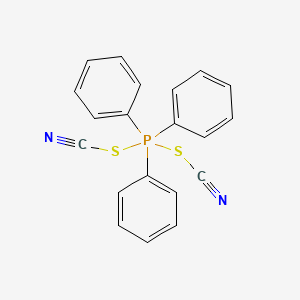

![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
